molecular formula C10H17NO3 B8093126 tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B8093126
M. Wt: 199.25 g/mol
InChI Key: KVFANELNJJUTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a versatile small molecule scaffold used in various fields of scientific research. It is known for its unique bicyclic structure, which includes a tert-butyl ester group, a hydroxyl group, and an azabicyclo moiety. This compound is often utilized in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and intermediate purification steps is common to enhance the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of ethers or esters

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it an ideal candidate for probing biological systems .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmacologically active compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its robust chemical properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or a receptor modulator, depending on its structural modifications. The azabicyclo moiety is crucial for binding to active sites, while the hydroxyl and ester groups facilitate interactions with other molecular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its stable bicyclic structure. This makes it particularly valuable in synthetic chemistry and drug development .

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-6-10(13)4-7(11)5-10/h7,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFANELNJJUTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408971-50-4
Record name tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
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